1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bicyclo[221]heptanylmethyl)imidazole-4,5-dicarbonitrile is a complex organic compound characterized by its bicyclic structure and imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile typically involves multiple steps, starting with the formation of the bicyclic heptane structure followed by the introduction of the imidazole ring and subsequent cyano groups. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of cyano groups to primary amines.
Substitution: Replacement of hydrogen atoms or other substituents on the imidazole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions often involve hydrogen gas and a metal catalyst.
Substitution reactions can be facilitated by halogenating agents or nucleophiles.
Major Products Formed:
Oxidation can yield carboxylic acids or ketones.
Reduction typically results in the formation of primary amines.
Substitution reactions can produce halogenated or alkylated derivatives.
Scientific Research Applications
1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, such as antimicrobial or antifungal properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Employed in the manufacture of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the cyano groups may participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate biological processes and lead to desired outcomes in various applications.
Comparison with Similar Compounds
1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile can be compared to other similar compounds, such as:
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but may have different functional groups.
Imidazole derivatives: Similar compounds with variations in the imidazole ring or attached substituents.
Cyano-containing compounds: Other molecules with cyano groups that exhibit different reactivity and applications.
The uniqueness of this compound lies in its combination of the bicyclic heptane structure, the imidazole ring, and the cyano groups, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c14-5-12-13(6-15)17(8-16-12)7-11-4-9-1-2-10(11)3-9/h8-11H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQCHFZCWFTCQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CN3C=NC(=C3C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.